molecular formula C5H14Cl2N2S B567259 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride CAS No. 1374652-09-1

1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride

Cat. No.: B567259
CAS No.: 1374652-09-1
M. Wt: 205.141
InChI Key: MITZQANCLYNOBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride typically involves the reaction of tetrahydro-2H-thiopyran-4-one with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiopyran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular pathways and result in the observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydrazine functional group, which imparts distinct reactivity and biological activity compared to other thiopyran derivatives .

Properties

IUPAC Name

thian-4-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITZQANCLYNOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857421
Record name (Thian-4-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-09-1
Record name (Thian-4-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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